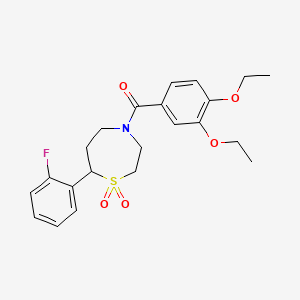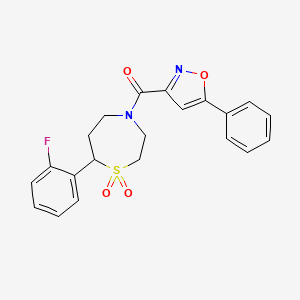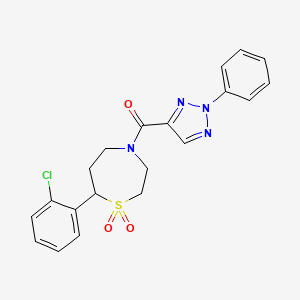![molecular formula C19H20FNO3S2 B6425781 7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034384-64-8](/img/structure/B6425781.png)
7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione, also known as 2-Fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has a unique structure and properties that make it attractive for further investigation. To date, there have been several studies conducted on the synthesis, mechanism of action, and biochemical and physiological effects of this compound.
科学研究应用
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
作用机制
The exact mechanism of action of 7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors, which then disrupt the normal functioning of the cell. This disruption of the cell’s normal functioning can lead to the inhibition of certain processes, such as inflammation, bacterial and fungal growth, and tumor cell growth.
Biochemical and Physiological Effects
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
实验室实验的优点和局限性
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, as the reaction can be carried out in a solvent at room temperature. In addition, this compound has been studied for its potential applications in medicinal chemistry and biochemistry, making it a promising candidate for further research. However, this compound also has some limitations, such as its relatively low solubility in most solvents.
未来方向
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. Further research is needed to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, this compound has potential applications in cancer therapy and antiviral treatments, and further research is needed to determine the efficacy of these treatments. Finally, this compound has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
合成方法
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is synthesized through a multi-step process, beginning with the reaction of 2-fluorobenzaldehyde and 3-methylsulfanylbenzoyl chloride in a solvent. This reaction yields the intermediate compound 2-fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, which is then reacted with anhydrous ammonia to form the desired compound. The reaction is carried out in a solvent at room temperature and is complete within a few hours.
属性
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWARKRIAYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)
![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)
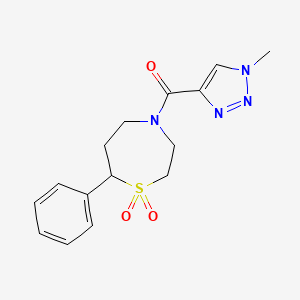
![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)
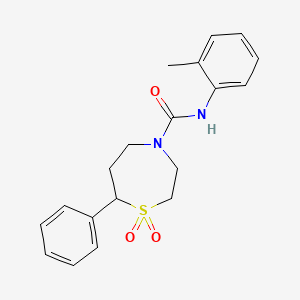
![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)
